mGluR1 Antagonism: 1-(Methylamino)cyclobutane-1-carboxylic acid vs. 1-Aminocyclobutane-1-carboxylic acid (ACBC)
The target compound demonstrates significantly higher potency as an antagonist at the human metabotropic glutamate receptor 1 (mGluR1) compared to its primary amine analog, 1-aminocyclobutane-1-carboxylic acid (ACBC). 1-(Methylamino)cyclobutane-1-carboxylic acid exhibits an IC50 of 6.30 nM [1], whereas ACBC shows an IC50 of 19.0 µM for its primary target [2]. This represents an approximately 3,000-fold increase in potency.
| Evidence Dimension | In vitro potency (IC50) at human mGluR1 |
|---|---|
| Target Compound Data | IC50 = 6.30 nM |
| Comparator Or Baseline | 1-Aminocyclobutane-1-carboxylic acid (ACBC, CAS 22264-50-2): IC50 = 19.0 µM |
| Quantified Difference | ~3,000-fold more potent (6.30 nM vs. 19,000 nM) |
| Conditions | Antagonist activity assay at human metabotropic glutamate receptor 1 |
Why This Matters
The ~3,000-fold increase in potency against mGluR1 for 1-(methylamino)cyclobutane-1-carboxylic acid compared to ACBC is a critical differentiator, making it a far more attractive starting point for neuroscience drug discovery programs targeting this receptor, reducing required dosing and improving selectivity windows.
- [1] BindingDB. (n.d.). BDBM50364719: CHEMBL1951658. Affinity Data for human metabotropic glutamate receptor 1. View Source
- [2] NCATS Inxight Drugs. (n.d.). 1-AMINOCYCLOBUTANE CARBOXYLIC ACID. Potency Data. View Source
